N-(1-phenylethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
The compound N-(1-phenylethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine belongs to the triazolopyridazine class, characterized by a fused triazole and pyridazine ring system. Its structure includes a 3-trifluoromethyl substituent on the triazole ring and a phenylethylamine group at position 6 of the pyridazine moiety (Fig. 1). The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the phenylethyl substituent contributes to hydrophobic interactions in biological targets .
Properties
IUPAC Name |
N-(1-phenylethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5/c1-9(10-5-3-2-4-6-10)18-11-7-8-12-19-20-13(14(15,16)17)22(12)21-11/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPTGVQOWPDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyridazine amine and triazole rings (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₆H₁₄F₃N₅.
Key Observations :
- Phenylethyl vs.
- Heterocyclic Substituents : The pyridinylmethyl group () introduces a basic nitrogen, improving solubility but possibly reducing blood-brain barrier penetration.
BRD4 Bromodomain Inhibition
Several triazolopyridazine derivatives are BRD4 inhibitors (Table 2).
Table 2: BRD4 Inhibition Data
| Compound | Substituent (Position 6) | IC₅₀ (nM) | Source |
|---|---|---|---|
| JLX | N-(indole-ethyl) | 120 | |
| Compound 9 | N-(indole-phenylethyl) | 85 | |
| Compound 7 | N-(5-fluoro-indole-ethyl) | 150 |
Kinase Inhibition
Compound VX2 () demonstrated binding to PIM1 kinase (PDB ID: 3BGQ) via hydrogen bonds with GLU171 and hydrophobic interactions with the trifluoromethylphenyl group . The target compound’s phenylethyl group may similarly engage hydrophobic pockets but with reduced steric bulk compared to VX2’s cyclohexyl substituent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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